![molecular formula C8H8Cl2O2 B7809861 2,3-Dichloro-4-ethoxyphenol](/img/structure/B7809861.png)
2,3-Dichloro-4-ethoxyphenol
Overview
Description
2,3-Dichloro-4-ethoxyphenol is a useful research compound. Its molecular formula is C8H8Cl2O2 and its molecular weight is 207.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-4-ethoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4-ethoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Process Optimization : 2,3-Dichloro-4-ethoxyphenol is used in the synthetic process of pharmaceutical compounds. For instance, it's involved in the synthesis of Tamsulosin Hydrochloride, a medication used to treat benign prostatic hyperplasia. The process demonstrates advantages like stability and high yield, conforming to European Pharmacopoeia standards (Zhang Jin, 2013).
Catalytic Activity in Oxidation Reactions : This compound is involved in the synthesis and characterization of novel Co(II) and Fe(II) phthalocyanines, exhibiting catalytic activity in the aerobic oxidation of phenolic compounds. This research indicates its role in producing less harmful oxidation products (E. Saka, Serap Uzun, Y. Caglar, 2016).
Molecular and Computational Studies : It serves as a key component in spectroscopic and X-ray diffraction studies of various compounds, helping to understand molecular structures, electron transfer, and bonding interactions. Such studies are crucial in developing new materials and understanding chemical interactions (Z. Demircioğlu et al., 2019).
Material Science and Photophysical Properties : In material science, it's used in studying the photophysical properties of compounds. For example, research on tetrapyridylporphyrins in dichloromethane solution showed how hydrogen bonding with 2,3-Dichloro-4-ethoxyphenol affects the photophysical properties of these compounds, which is essential for developing new photoactive materials (Pippara Hemant Kumar, S. Prashanthi, P. Bangal, 2011).
Environmental and Microbiological Applications : It's used in environmental studies, such as the development of microbial sensors for detecting phenolic compounds. This has implications in monitoring environmental pollutants and understanding microbial interactions with organic compounds (B. Beyersdorf-Radeck, U. Karlson, R. Schmid, 1994).
properties
IUPAC Name |
2,3-dichloro-4-ethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEDBVSLHYNGDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-4-ethoxyphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.